Home > Products > Screening Compounds P63280 > 4-[2-(2-chloro-6-fluorobenzyl)-2H-tetrazol-5-yl]pyridine
4-[2-(2-chloro-6-fluorobenzyl)-2H-tetrazol-5-yl]pyridine -

4-[2-(2-chloro-6-fluorobenzyl)-2H-tetrazol-5-yl]pyridine

Catalog Number: EVT-3607400
CAS Number:
Molecular Formula: C13H9ClFN5
Molecular Weight: 289.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound 1: catena-Poly[[di-μ-bromido-dicopper(I)]bis[μ-η2,σ1-4-(2-allyl-2H-tetrazol-5-yl)pyridine]] [, ]

Compound Description: This compound is a homometallic CuI–olefin coordination polymer. Its structure consists of dinuclear Cu2Br2 units linked by the organic olefin ligand, 4-(2-allyl-2H-tetrazol-5-yl)pyridine. This ligand acts as a bidentate ligand, connecting Cu2Br2 units through the pyridine nitrogen atom and the allyl group's double bond. []

Compound 2: catena-Poly[[di-μ-chlorido-dicopper(I)]bis[μ-η2,σ1-4-(2-allyl-2H-tetrazol-5-yl)pyridine]] []

Compound Description: This compound is another homometallic CuI–olefin coordination polymer. Similar to Compound 1, it features Cu2Cl2 nodes bridged by two 4-(2-allyl-2H-tetrazol-5-yl)pyridine ligands. []

Compound 3: 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine []

Compound Description: This compound is a simple organic molecule featuring a pyridine ring substituted at the 2-position with a 2-methyl-2H-tetrazol-5-yl group. []

Compound 4: Bisartan 4-Butyl-Ν,Ν-bis{[2-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl}imidazolium Bromide []

Compound Description: This compound is a vasoconstrictor used in treating hypertension. Structurally, it contains a central imidazolium ring with two 2-(2H-tetrazol-5-yl)biphenyl-4-ylmethyl substituents on the nitrogen atoms. []

Compound 5: 3-(4-Bromophenyl)-1-butyl-5-[1-(2-chloro-6-methylphenyl)-1H-tetrazol-5-yl]imidazolidine-2,4-dione []

Compound Description: This compound is a complex organic molecule containing imidazolidine-2,4-dione and tetrazole rings. Notably, the tetrazole ring is substituted with a 2-chloro-6-methylphenyl group at the 1-position. []

Compound 6: Ethyl 2-(2-tert-Butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate (DMTE) []

Compound Description: This compound, DMTE, is a reagent employed in the synthesis of 2,3-(ring-fused)-5-(5-tetrazolyl)-4H-pyrimidin-4-one derivatives. Its structure features a 2-tert-butyl-2H-tetrazol-5-yl group attached to an acrylate moiety. []

Compound 7: N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide []

Compound Description: This compound is a simple organic molecule featuring a substituted indazole ring. It does not contain the tetrazole or pyridine moieties found in 4-[2-(2-chloro-6-fluorobenzyl)-2H-tetrazol-5-yl]pyridine. []

Compound 8: Ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(4-chloroanilino)acrylate []

Compound Description: This compound serves as a precursor in the synthesis of 2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one derivatives. It contains a 2-tert-butyl-2H-tetrazol-5-yl group linked to an acrylate, similar to Compound 6. []

Compound 9: [Fe2+(R-ptp-)2]0 (ptp = 2-(1H-pyrazol-1-yl)-6-(1H-tetrazol-5-yl)pyridine) []

Compound Description: This series of compounds represents charge-neutral iron(II) spin-crossover (SCO) complexes. They utilize the ligand 2-(1H-pyrazol-1-yl)-6-(1H-tetrazol-5-yl)pyridine (ptp), with various substituents (R) at the 4-position of the pyridine ring. []

Compound 10: 2-Amino-3-[3-hydroxy-5-(2-methyl-2H-tetrazol-5-yl)isoxazol-4-yl]propionic Acid (2-Me-Tet-AMPA) []

Compound Description: This compound, 2-Me-Tet-AMPA, is a potent and selective agonist of AMPA receptors, exhibiting significantly higher potency than AMPA itself. It features a 2-methyl-2H-tetrazol-5-yl group attached to an isoxazole ring. []

Compound 11: 3-Chloro-4-(4-chlorophenyl-1-(4-{1-[2'-(2H-tetrazol-5-yl)biphenyl-4-ylmethyl]-1H-benzimidazol-2-yl}phenyl)azetidin-2-one []

Compound Description: This compound represents a series of benzimidazole derivatives designed as potential angiotensin II receptor antagonists. The core structure includes a benzimidazole ring substituted with a 2'-(2H-tetrazol-5-yl)biphenyl-4-ylmethyl group. []

Compound 12: 2-Propyl-1-[[2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl]-4-[2-(trifluoroacetyl)-1H-pyrrol-1-yl]-1H-imidazole-5-carboxylic Acid []

Compound Description: This compound, designated CI-996, is a potent and selective angiotensin II receptor antagonist, displaying promising antihypertensive activity. Its structure features a central imidazole ring substituted with a 2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-ylmethyl group. []

Compound 13: 2-Butyl-6-dimethoxymethyl-5-phenyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazo[5,4-b]pyridine []

Compound Description: This compound is another potent angiotensin II receptor antagonist belonging to the imidazo[5,4-b]pyridine class. Similar to Compounds 4, 11, and 12, it features the 2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl group, highlighting its significance in antihypertensive drug design. []

Compound 14: 2-Butyl-6-methyl-5-(1-oxopyrid-2-yl)-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazo[5,4-b]pyridine Methanol Solvate []

Compound Description: This compound is another member of the imidazo[5,4-b]pyridine class of angiotensin II receptor antagonists. Like Compounds 4, 11, 12, and 13, it possesses the characteristic 2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl group. []

Compound 15: N-{4-(6-Chloro-5-nitro-1-[2'--(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-1H-benzoimidazol-2yl-}-phenyl)-3-(substituted-phenyl)acryl Amide []

Compound Description: This compound represents a series of N-{4-(6-Chloro-5-nitro-1-[2'--(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-1H-benzoimidazol-2yl-}-phenyl)-3-(substituted-phenyl)acryl amide derivatives designed as potential antihypertensive agents. It contains a 1H-tetrazol-5-yl group attached to an biphenyl group. []

Compound 16: 2-Chloro-5-trifluoromethyl pyridine-4-yl-boronic Acid []

Compound Description: This compound is a boronic acid derivative of pyridine, synthesized using 2-chloro-4-iodo-5-trifluoromethyl pyridine as the starting material. []

Compound 17: methyl 6-Chloro-2-Substitued-1-[2-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]1H-benzoimidazol-5-ylamine []

Compound Description: This compound represents a series of methyl 6-Chloro-2-Substitued-1-[2-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]1H-benzoimidazol-5-ylamine were designed as potential antihypertensive agents. It contains a 1H-tetrazol-5-yl group attached to an biphenyl group. []

Compound 18: N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamide []

Compound Description: This compound represents a series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides designed as potential antiallergic agents. It contains a 1H-tetrazol-5-yl group attached to a pyridine group. []

Compound 19: (±)-(2,4,6-cis)-4-Chloro-6-(naphthalen-1-yl)-tetrahydro-2H-pyran-2-yl]methanol (CTHP) []

Compound Description: This compound, CTHP, exhibits antihyperalgesic effects in mice, potentially mediated through the NO/cGMP/KATP pathway and the κ-opioid receptor. []

Compound 20: 1-Aryl-5-(2-dimethylamino-vinyl)-1H-tetrazole []

Compound Description: These compounds are intermediates in the synthesis of 1-aryl-1H-tetrazole-5-acetaldehyde derivatives. They feature a 1-aryl-1H-tetrazole core with a 2-dimethylamino-vinyl substituent at the 5-position. []

Compound 21: (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-((1-acetyl-5-bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triyl Triacetate Hemihydrate []

Compound Description: This compound is a complex organic molecule with a substituted tetrahydro-2H-pyran ring. It does not share any significant structural similarity with 4-[2-(2-chloro-6-fluorobenzyl)-2H-tetrazol-5-yl]pyridine. []

Compound 22: 5-(4'-Dibromomethyl-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole []

Compound Description: This compound is a synthetic intermediate used in producing various heterocyclic derivatives substituted with a 2'-(tetrazol-5-yl)-1,1'-biphenyl-4-methylenyl group. It features a tetrazole ring connected to a biphenyl group with a dibromomethyl substituent. []

Compound 23: (R)-3-(4-(2-(2-Methyltetrazol-5-yl)pyridin-5-yl)-3-fluorophenyl)-5-hydroxymethyloxazolidin-2-one Phosphate Divodorod []

Compound Description: This compound represents a specific crystalline form of an oxazolidinone derivative. While it contains a 2-methyltetrazol-5-ylpyridine moiety, its overall structure differs significantly from 4-[2-(2-chloro-6-fluorobenzyl)-2H-tetrazol-5-yl]pyridine. []

Compound 24: (E)-6-Bromo-3-{2-[2-(4-chlorobenzylidene)hydrazinyl]thiazol-5-yl}-2H-chromen-2-one []

Compound Description: This compound is a complex organic molecule featuring a chromene ring system linked to a thiazole ring. []

Compound 25: 5-(2-Ethyl-2H-tetrazol-5-yl)-1-methyl-1,2,3,6-tetrahydropyridine (Lu 25-109) []

Compound Description: Lu 25-109 is an M1 muscarinic agonist that undergoes extensive metabolism in various species, including humans. It features a 2-ethyl-2H-tetrazol-5-yl group attached to a tetrahydropyridine ring. []

Compound 26: ((1H-tetrazol-5-yl)methyl)pyridine-based Metal Coordination Complexes []

Compound Description: This refers to a series of six novel transition metal coordination complexes synthesized using 3-((1H-tetrazol-5-yl)methyl)pyridine (3HTMP) and 4-((1H-tetrazol-5-yl)methyl)pyridine (4HTMP) as ligands. These complexes exhibit structural diversity and luminescence properties. []

Compound 27: 4-(2H-tetrazol-5-yl)phenol Hydrate []

Compound Description: This compound was synthesized hydrothermally from 4-hydroxylphenyl cyanide. It features a tetrazole ring directly attached to a phenol ring. []

Compound 28: (±)-trans-6-[4,4-Bis(4-fluorophenyl)-3-(1-methyl-1H-tetrazol-5-yl)-1(E),3-[2-14C]butadienyl]-4-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one (BMY-22089) []

Compound Description: BMY-22089 is a complex organic molecule containing a tetrahydro-2H-pyran-2-one ring system. It features a 1-methyl-1H-tetrazol-5-yl group as a substituent. []

Compound 29: (2-{6-Chloro-5-nitro-1-[2-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl]-1H-benzoimidazol-2-yl}-phenyl)-(substituted-benzylidene)amine []

Compound Description: These compounds are benzimidazole derivatives designed as potential angiotensin II receptor antagonists, containing a 1H-tetrazol-5-yl group attached to a biphenyl group. []

Compound 30: 1-(4-{5-amino-6-fluoro-1-[2'-(2H-tetrazole-5-yl)- biphenyl-4-ylmethyl]-1H-benzoimidazol-2-yl}-phenyl)-3-chloro-4- (substituted -phenyl)-azetidin-2-ones []

Compound Description: These compounds are designed as potential antihypertensive agents. It contains a 2H-tetrazol-5-yl group attached to an biphenyl group. []

Compound 31: 4-Aryl-2-amino-6-(4-hydroxycoumarin-3-yl)pyridine-3-carbonitrile Derivatives []

Compound Description: This set of compounds exhibits antibacterial, antioxidant, and anti-inflammatory activities. These derivatives feature a central pyridine ring with a 4-hydroxycoumarin-3-yl substituent and an aryl group. []

Compound 32: 4-(2,5-Anhydro-D-Gluco-Pentitol-1-yl)-2-Phenyl-2H-1,2,3-Triazole []

Compound Description: This compound is a homo-C-nucleoside analog, featuring a triazole ring linked to a modified sugar moiety. []

Compound 33: N-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide []

Compound Description: This compound is an intermediate in synthesizing substituted pyrrolo[3,4-b]pyridin-5-ones. It contains a pyran-2-one ring system and an acetamide group. []

Compound 34: 2-[(1-Chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile []

Compound Description: This compound serves as a versatile building block for constructing various heterocyclic systems, including triazolo[4,3-a]pyrimidines and pyrimido[1,2-a]benzimidazoles, showcasing its utility in synthesizing diverse chemical libraries. []

Compound 35: 6-Chloro-3-((2-(S)-azetidinyl)methoxy)-5-(2-[18F]fluoropyridin-4-yl)pyridine ([18F]NIDA 522131) []

Compound Description: [18F]NIDA 522131 is a radioligand designed for studying extrathalamic nicotinic acetylcholine receptors using positron-emission tomography (PET). It incorporates a [18F]fluorine atom on the pyridine ring. []

Compound 36: Sodium 4-(3-(2-Methoxy-4-Nitrophenyl)-2-(4-Nitrophenyl)-2H-Tetrazol-3-ium-5-yl)Benzene-1,3-Disulfonate (WST-8) []

Compound Description: WST-8 is the primary component of a cell counting kit used in cell proliferation and toxicity assays. It features a tetrazole ring substituted with nitrophenyl and methoxy-nitrophenyl groups. []

Compound 37: 2-{methyl}acrylonitrile []

Compound Description: This compound features a pyridine ring with chloro, methoxyphenyl, and acrylonitrile substituents. []

Compound 38: N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) []

Compound Description: CPPHA is a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), particularly mGluR1 and mGluR5. Its structure consists of a benzamide core with chlorine and isoindoline-1,3-dione substituents. []

Compound 39: N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709) []

Compound Description: RAF709 is a potent, selective, and efficacious RAF inhibitor designed to target RAS mutant cancers. It features a bipyridine core with morpholine, tetrahydropyran, and trifluoromethylbenzamide substituents. []

Compound 40: 4-[5-(3-Pyridyl)-2H-tetrazol-2-ylmethyl]benzonitrile []

Compound Description: This compound features a tetrazole ring connected to both a pyridine ring and a benzonitrile group. []

Properties

Product Name

4-[2-(2-chloro-6-fluorobenzyl)-2H-tetrazol-5-yl]pyridine

IUPAC Name

4-[2-[(2-chloro-6-fluorophenyl)methyl]tetrazol-5-yl]pyridine

Molecular Formula

C13H9ClFN5

Molecular Weight

289.69 g/mol

InChI

InChI=1S/C13H9ClFN5/c14-11-2-1-3-12(15)10(11)8-20-18-13(17-19-20)9-4-6-16-7-5-9/h1-7H,8H2

InChI Key

UOEXDVSVAQEPNB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)CN2N=C(N=N2)C3=CC=NC=C3)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2N=C(N=N2)C3=CC=NC=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.